Fluoro(tetraphenyl)-lambda~5~-phosphane
Description
Fluoro(tetraphenyl)-λ⁵-phosphane (C₂₄H₂₀FP) is a hypervalent phosphorus compound characterized by a pentavalent phosphorus center bonded to four phenyl groups and one fluorine atom. The λ⁵ designation indicates the hypervalent nature of the phosphorus atom, which adopts a trigonal bipyramidal geometry. This compound is part of a broader class of organophosphorus derivatives with applications in catalysis, materials science, and medicinal chemistry. The fluorine substituent introduces significant electronegativity, influencing reactivity and stability compared to other λ⁵-phosphanes .
Properties
CAS No. |
117968-12-4 |
|---|---|
Molecular Formula |
C24H20FP |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
fluoro(tetraphenyl)-λ5-phosphane |
InChI |
InChI=1S/C24H20FP/c25-26(21-13-5-1-6-14-21,22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
WRMMXKURNSFFNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluoro(tetraphenyl)-lambda~5~-phosphane typically involves the reaction of tetraphenylphosphonium chloride with a fluorinating agent such as silver fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
Ph4PCl+AgF→Ph4PF+AgCl
where Ph represents a phenyl group.
Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely to follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Fluoro(tetraphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as halides or alkoxides.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: Reduction can lead to the formation of phosphines.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium halides or alcohols under mild conditions.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Yield various substituted phosphines.
Oxidation Reactions: Produce phosphine oxides.
Reduction Reactions: Result in the formation of phosphines.
Scientific Research Applications
Fluoro(tetraphenyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Materials Science: Employed in the synthesis of novel materials with unique electronic properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a probe for studying biological processes.
Industry: Utilized in the development of advanced materials for electronics and photonics.
Mechanism of Action
The mechanism of action of fluoro(tetraphenyl)-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with various metal ions. The fluorine atom and phenyl groups influence the electronic properties of the phosphorus atom, making it a versatile compound in catalysis and materials science. The molecular targets and pathways involved depend on the specific application and the nature of the metal complexes formed.
Comparison with Similar Compounds
Comparison with Similar λ⁵-Phosphane Compounds
Structural and Electronic Differences
The following table summarizes key structural and functional differences between Fluoro(tetraphenyl)-λ⁵-phosphane and related compounds:
Key Observations:
- Electronic Effects : The fluorine atom in Fluoro(tetraphenyl)-λ⁵-phosphane increases electrophilicity at the phosphorus center compared to nitro or thiolate substituents in other λ⁵-phosphanes .
- Symmetry and Geometry : Ruthenium complexes with phosphane ligands exhibit C₂ symmetry due to ligand positioning near sulfur atoms in the bridging ligand .
- Biological Activity : Gold(I) phosphane compounds demonstrate cytotoxicity via enzyme inhibition (e.g., DHFR, TrxR) but may require encapsulation to prevent albumin binding .
Reactivity and Stability
- Fluoro(tetraphenyl)-λ⁵-phosphane : The fluorine substituent likely enhances resistance to hydrolysis compared to chlorinated analogs. However, steric hindrance from phenyl groups may limit nucleophilic substitution .
- Nitro-Substituted Analog : The nitro group in (2-nitro-9H-fluoren-9-ylidene)(triphenyl)-λ⁵-phosphane facilitates electron-deficient reactivity, making it suitable for electrophilic aromatic substitution or as a nitro precursor .
- Gold(I) Complexes : These compounds exhibit lability in biological environments due to thiol-binding but show potent enzyme inhibition (e.g., TrxR residual activity: 37–49% at 12 h) .
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